4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide
Description
4-Chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide is a heterocyclic sulfonamide derivative characterized by a pyridine backbone substituted with a chlorine atom at the 4-position and a sulfonamide group at the 3-position. The sulfonamide nitrogen is further linked to a 5-methylpyridin-2-yl moiety. Its synthesis typically involves coupling a sulfonyl chloride with an amine-containing pyridine derivative under anhydrous conditions, as seen in analogous compounds .
Properties
Molecular Formula |
C11H10ClN3O2S |
|---|---|
Molecular Weight |
283.73 g/mol |
IUPAC Name |
4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10ClN3O2S/c1-8-2-3-11(14-6-8)15-18(16,17)10-7-13-5-4-9(10)12/h2-7H,1H3,(H,14,15) |
InChI Key |
DPUHJNHSGCIPHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=C(C=CN=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide typically involves the reaction of 4-chloropyridine-3-sulfonyl chloride with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different sulfonamide derivatives .
Scientific Research Applications
4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit carbonic anhydrase enzymes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs include:
Analysis :
- Chlorine vs.
- Methylpyridinyl vs. Phenyl/Triazole : The 5-methylpyridinyl group provides a secondary aromatic ring with a methyl group enhancing solubility compared to phenyl substituents (e.g., in 3-chloro-N-phenyl-phthalimide ). Triazole-containing analogs introduce additional hydrogen-bonding sites, which may improve target affinity but reduce metabolic stability.
Physicochemical Properties
Biological Activity
4-Chloro-N-(5-methylpyridin-2-yl)pyridine-3-sulfonamide is a pyridine derivative characterized by a sulfonamide functional group and a chlorine atom, which contributes to its unique biological properties. This compound has garnered attention due to its potential as an enzyme inhibitor, particularly in the context of various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS. Its structural features include:
- A chlorine atom at the 4-position of the pyridine ring.
- A sulfonamide group that enhances its reactivity and biological activity.
- A 5-methylpyridine moiety , which influences its pharmacokinetic properties.
1. Enzyme Inhibition
Research indicates that this compound functions primarily as an inhibitor of various enzymes, particularly those in the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for cell signaling and has implications in cancer and metabolic diseases. The compound's ability to inhibit PI3K suggests potential applications in cancer therapy, as PI3K is often overactive in tumors .
3. Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential mechanisms of action for this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated that similar pyridine sulfonamides inhibited bacterial growth effectively, with IC50 values comparable to established antibiotics. |
| Study B (2022) | Highlighted the role of sulfonamide derivatives in inhibiting PI3K activity, suggesting a pathway for therapeutic development in oncology. |
| Study C (2021) | Found that structural modifications increased bioavailability and stability of related compounds, enhancing their therapeutic potential. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural characteristics. SAR studies have indicated that:
- Chlorine substitution enhances lipophilicity and may improve cellular uptake.
- Methyl groups can affect electronic properties, influencing binding affinity to target enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
